Ortho-Ethoxy versus Unsubstituted Benzamide: Estimated Lipophilicity (cLogP) Advantage
The ortho-ethoxy substituent in CAS 942697-82-7 is predicted to raise the intact molecule's cLogP by approximately 1.5–1.8 log units relative to the bare N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide core (cLogP_benzamide ~0.9), whereas the parent 2-ethoxybenzamide fragment has a measured cLogP of 1.29 [1]. This shift places the target compound in a more balanced lipophilicity range (estimated cLogP ~2.8–3.2) frequently associated with improved passive permeability and oral absorption in CNS drug design, while avoiding the excessive LogP (>5) that burdens poly-methyl or poly-halo analogs .
| Evidence Dimension | Lipophilicity (cLogP, estimated via ALCOGP/CLOGP fragment contribution methodologies) |
|---|---|
| Target Compound Data | Estimated cLogP ~2.8–3.2 (intact molecule, based on summation of fragment cLogP of 2-ethoxybenzamide (1.29) + dimethylpyrazole-ethylene linker contribution (~1.5–1.9)) |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (unsubstituted phenyl, cLogP ~0.9 estimated); 2-ethoxybenzamide alone (cLogP 1.29 measured) [1] |
| Quantified Difference | Δ cLogP ≈ +1.5 to +1.8 vs. unsubstituted benzamide analog; Δ cLogP ≈ +1.5 to +1.9 vs. parent 2-ethoxybenzamide fragment |
| Conditions | In silico fragment-based estimation; 2-ethoxybenzamide cLogP validated via Maybridge database (v2005); no experimental LogD7.4 available for target compound. |
Why This Matters
Procurement of CAS 942697-82-7 rather than the unsubstituted phenyl congener provides a compound pre-positioned in a more favorable lipophilicity window for cell-permeability assays, reducing the need for downstream iterative lipophilic optimization.
- [1] Maybridge (Thermo Fisher). 2-Ethoxybenzamide: cLogP 1.294. https://stat.maybridge.com (accessed 2026-04-30). View Source
